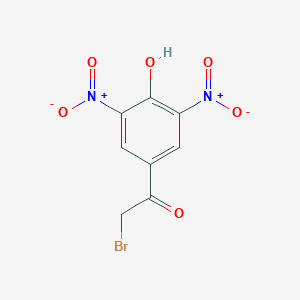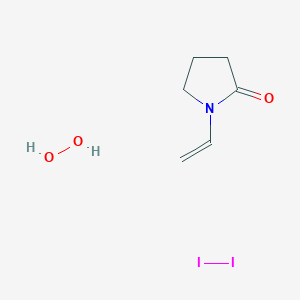
Ácido 8-quinolinaborónico
Descripción general
Descripción
8-Quinolineboronic acid is an organoboron compound with the molecular formula C₉H₈BNO₂. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis. It is often used as a building block in the synthesis of more complex molecules due to its reactivity and stability.
Aplicaciones Científicas De Investigación
8-Quinolineboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: It is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer, antibacterial, and antiviral properties.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
Target of Action
8-Quinolineboronic acid, also known as Quinoline-8-boronic acid, is a heterocyclic organic compound used as a reactant in various chemical reactions
Mode of Action
The compound is involved in several chemical reactions, including C-H and C-S bond activations, synthesis of pyridazine via sequential amination, Suzuki coupling, and alkylation reactions . It also participates in Suzuki-Miyaura coupling reactions for the synthesis of biaryl monophosphorus ligands, fused tricyclic oxa-quinolones, or substituted β-amino acids .
Biochemical Pathways
It is known to be involved in suzuki-miyaura coupling reactions, which are widely used in organic chemistry for the formation of carbon-carbon bonds .
Result of Action
Its involvement in various chemical reactions suggests that it plays a crucial role in the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of 8-Quinolineboronic acid can be influenced by various environmental factors. For instance, the compound is soluble in methanol , indicating that its solubility can affect its action and efficacy. Furthermore, it should be stored in a dark place, sealed, and in dry conditions , suggesting that light, air, and moisture can affect its stability.
Análisis Bioquímico
Biochemical Properties
8-Quinolineboronic acid is involved in several biochemical reactions. It has been used as a reactant in C-H and C-S bond activations, synthesis of pyridazine via sequential amination, Suzuki coupling, alkylation reactions, and Suzuki-Miyaura coupling reactions for the synthesis of biaryl monophosphorus ligands, fused tricyclic oxa-quinolones, or substituted β-amino acids
Cellular Effects
Its involvement in Suzuki-Miyaura coupling reactions suggests it may influence cell function
Molecular Mechanism
The molecular mechanism of 8-Quinolineboronic acid is largely based on its role in Suzuki-Miyaura coupling reactions . This reaction involves the cross-coupling of an organoboron compound (like 8-Quinolineboronic acid) with a halide or pseudo-halide using a palladium catalyst
Metabolic Pathways
It’s known that it participates in Suzuki-Miyaura coupling reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolineboronic acid typically involves the reaction of 8-bromoquinoline with an organolithium reagent, followed by the addition of a boron-containing compound. One common method is as follows:
- Dissolve 8-bromoquinoline (2.08 g, 10 mmol) in 30 mL of tetrahydrofuran (THF).
- Cool the solution to -78°C and add n-butyllithium (4 mL, 2.5 M in hexane).
- After 1 hour, add trimethyl borate (1.23 mL, 11 mmol) at the same temperature.
- Stir the mixture for 5 hours, then add 100 mL of 2 M hydrochloric acid.
- Extract the product with 60 mL of ethyl acetate three times.
- Combine the extracts, dry over anhydrous magnesium sulfate, and evaporate under reduced pressure.
- Purify the product using silica gel column chromatography to obtain 8-Quinolineboronic acid as a white solid .
Industrial Production Methods: Industrial production methods for 8-Quinolineboronic acid are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 8-Quinolineboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of 8-Quinolineboronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Copper-Catalyzed Azidation: This reaction involves the conversion of 8-Quinolineboronic acid to azidoquinoline using sodium azide and a copper catalyst.
C-H and C-S Bond Activations: These reactions involve the activation of carbon-hydrogen and carbon-sulfur bonds to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Copper-Catalyzed Azidation: Copper catalyst, sodium azide, and solvent (e.g., dimethyl sulfoxide).
C-H and C-S Bond Activations: Various transition metal catalysts and appropriate ligands.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Copper-Catalyzed Azidation: Azidoquinoline derivatives.
C-H and C-S Bond Activations: Substituted quinoline derivatives.
Comparación Con Compuestos Similares
8-Quinolineboronic acid can be compared with other boronic acids and derivatives:
- Quinoline-2-boronic acid
- 2-Pyridineboronic acid
- 4-Pyridinylboronic acid
- Phenylboronic acid
Uniqueness: 8-Quinolineboronic acid is unique due to its quinoline backbone, which imparts specific electronic and steric properties that influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific reactivity profiles .
Propiedades
IUPAC Name |
quinolin-8-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJJSKYICDAICD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CC=N2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370270 | |
| Record name | Quinoline-8-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86-58-8 | |
| Record name | 8-Quinolineboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline-8-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (quinolin-8-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-QUINOLINEBORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QS1A25IJ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(R)-3-(Benzylamino)butyl]benzene](/img/structure/B50038.png)








![3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B50068.png)



